dimethyl(pyridin-3-yl)borane
Description
Significance of Organoboron Compounds in Contemporary Chemical Research
Organoboron compounds have become indispensable tools in modern chemical research, impacting a wide array of fields from organic synthesis to materials science and medicinal chemistry. Their utility stems from the unique electronic properties of the boron atom, which possesses a vacant p-orbital, rendering it an effective Lewis acid. This electron deficiency allows boron compounds to participate in a diverse range of chemical transformations. nih.govacs.org
Perhaps the most celebrated application of organoboron compounds is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nbinno.com This reaction, which forms carbon-carbon bonds by coupling an organoboron species with a halide, is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and its stereoselectivity. nbinno.com Beyond synthesis, the incorporation of boron into π-conjugated molecular systems has led to the development of advanced organic materials with applications in electronics and photonics, such as organic light-emitting diodes (OLEDs). mdpi.com In medicinal chemistry, the unique ability of boron to form stable, yet reversible, covalent bonds with biological nucleophiles has been exploited in the design of new therapeutic agents. mdpi.com
Overview of Pyridine-Borane Adducts and Related Boron Species
Pyridine-borane adducts are a class of compounds formed through the coordination of the lone pair of electrons on the nitrogen atom of a pyridine (B92270) ring to the electron-deficient boron center of a borane (B79455). This interaction is a classic example of a Lewis acid-base adduct. The formation of this B-N coordination bond significantly alters the chemical and physical properties of both the pyridine and the borane moieties. researchgate.netacs.org
A particularly fascinating aspect of pyridylboranes, especially dialkyl(pyridyl)boranes, is their capacity for self-assembly. researchgate.netacs.org Monomeric units of compounds like dimethyl(pyridin-3-yl)borane are unstable and spontaneously associate via intermolecular boron-nitrogen coordination bonds to form stable, cyclic oligomers. researchgate.netacs.org Depending on the steric and electronic properties of the substituents on both the boron atom and the pyridine ring, these assemblies can form dimers, trimers, tetramers, or even larger structures like pentamers and hexamers. researchgate.netresearchgate.net These organized supramolecular structures are of significant interest in the field of crystal engineering and for the development of new materials with predictable architectures. researchgate.netacs.org
Historical Context and Evolution of Research on Pyridylboranes
The study of pyridylboranes is an extension of the broader field of organoboron chemistry, which gained significant momentum with the pioneering work of H.C. Brown on hydroboration in the mid-20th century. The subsequent development of the Suzuki-Miyaura coupling reaction in the late 1970s and 1980s established pyridylboronic acids and their esters as vital building blocks in synthetic chemistry for creating complex pyridine-containing molecules. researchgate.net
Research evolved from these foundational reagents to more complex species like dialkyl(pyridyl)boranes. Early investigations focused on their synthesis and basic reactivity. researchgate.net A significant advancement came with the discovery of their self-assembling nature. Researchers began to explore how changing the substituents on the boron atom (e.g., from ethyl to methyl or butyl) and on the pyridine ring could influence the size and conformation of the resulting cyclic oligomers. researchgate.netacs.org This led to the characterization of various tetrameric and other oligomeric structures, revealing intricate relationships between molecular structure and supramolecular assembly. researchgate.netresearchgate.net The focus of current research has shifted towards understanding the kinetics and mechanisms of these self-assembly processes, such as scrambling reactions between different pyridylborane units, to gain deeper insights into the principles of molecular recognition and dynamic chemical systems. nih.govresearchgate.netacs.org
Research Imperatives for this compound in Academic Disciplines
This compound, also known as 3-(dimethylboryl)pyridine, has emerged as a compound of significant academic interest due to its unique structural and reactive properties, which provide fundamental insights into supramolecular chemistry and reaction mechanisms. nih.govresearchgate.netacs.org
A facile method for the synthesis of 3-(dimethylboryl)pyridine has been described, making it accessible for detailed study. nih.govacs.org Research has revealed that the compound does not exist as a monomer but self-assembles into a highly stable, rigid cyclic tetramer both in solution and in the solid crystalline state. nih.govacs.org
Structural Distinction: A key research finding is the unique conformation of the this compound tetramer. Single-crystal X-ray crystallography has shown that it adopts a "1,2-alternate" conformation. acs.orgacs.org This is in stark contrast to its close analogue, diethyl(pyridin-3-yl)borane, whose tetramer exists in a "cone" conformation. nih.govacs.org In the 1,2-alternate structure, two opposing pyridine rings are oriented perpendicular to the main plane of the 16-membered tetrameric ring, while the other two pyridine rings lie within that plane. acs.orgacs.org This distinct structural arrangement, dictated by the smaller methyl groups, is a critical subject of study in crystal engineering and molecular design.
Interactive Data Table: Structural Comparison of Dialkyl(3-pyridyl)borane Tetramers
| Compound | Alkyl Group | Tetramer Conformation |
| This compound | Methyl | 1,2-Alternate nih.govacs.org |
| Diethyl(pyridin-3-yl)borane | Ethyl | Cone nih.govacs.org |
Reactivity and Mechanistic Insights: The academic imperative for studying this compound is further driven by its reactivity, particularly in scrambling reactions where different borane units exchange within the oligomeric mixture. nih.govacs.org Comparative studies have shown that scrambling reactions involving the dimethyl derivative proceed under significantly milder conditions (e.g., 60 °C) compared to those with larger alkyl groups like ethyl or n-butyl, which require higher temperatures (80–90 °C). nih.govacs.org
Kinetic studies and theoretical calculations suggest that this enhanced reactivity is due to a shift in the reaction mechanism. nih.govacs.org While the bulkier diethyl and dibutyl analogues appear to react purely through a dissociative SN1-type pathway, the less sterically hindered dimethyl derivative can utilize both SN1 and bimolecular SN2-type (or intermediate) pathways. nih.govacs.org This finding is crucial for understanding how steric factors influence the kinetic stability and reaction pathways of self-assembling systems, offering valuable principles for the design of dynamic molecular materials. acs.org
Structure
2D Structure
Properties
CAS No. |
1003865-86-8 |
|---|---|
Molecular Formula |
C7H10BN |
Molecular Weight |
118.97 g/mol |
IUPAC Name |
dimethyl(pyridin-3-yl)borane |
InChI |
InChI=1S/C7H10BN/c1-8(2)7-4-3-5-9-6-7/h3-6H,1-2H3 |
InChI Key |
VZKIUGCUUZCTPZ-UHFFFAOYSA-N |
SMILES |
B(C)(C)C1=CN=CC=C1 |
Canonical SMILES |
B(C)(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl Pyridin 3 Yl Borane and Analogues
Direct Synthesis Approaches for 3-(Dimethylboryl)pyridine
The generation of 3-(dimethylboryl)pyridine, a key pyridylborane, has been the subject of methodological development to ensure efficient and accessible synthetic routes.
Facile Methods for 3-(Dimethylboryl)pyridine Generation
A straightforward method for the synthesis of 3-(dimethylboryl)pyridine has been developed, moving away from traditional but often cumbersome approaches. A common strategy for introducing a dialkylboryl group onto a pyridine (B92270) ring involves the lithiation of a halopyridine followed by reaction with a trialkylborane or a dialkylmethoxyborane. However, the synthesis of 3-(dimethylboryl)pyridine via this route is hampered by the expensive and difficult-to-handle nature of trimethylborane.
To circumvent this, a nucleophilic substitution approach using an alkyl pyridylboronate with methyllithium has been successfully employed. This method involves the initial reaction of 3-bromopyridine with n-butyllithium, followed by treatment with triisopropylborate to form an isopropyl 3-pyridylboronate intermediate. Subsequent reaction with methyllithium furnishes the desired 3-(dimethylboryl)pyridine.
For comparison, the synthesis of the analogue, diethyl(pyridin-3-yl)borane, is often achieved by reacting 3-bromopyridine with n-butyllithium and then with diethylmethoxyborane.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-(dimethylboryl)pyridine. The nucleophilic substitution method provides a more practical alternative to the use of trimethylborane. The key steps and conditions for this optimized synthesis are outlined below.
Table 1: Optimized Synthesis of 3-(Dimethylboryl)pyridine
| Step | Reagents | Conditions | Product |
| 1 | 3-Bromopyridine, n-Butyllithium, Triisopropylborate | -78 °C | Isopropyl 3-pyridylboronate |
| 2 | Isopropyl 3-pyridylboronate, Methyllithium | Not specified | 3-(Dimethylboryl)pyridine |
This facile method provides a more accessible route to 3-(dimethylboryl)pyridine, avoiding the challenges associated with trimethylborane.
Synthesis of Substituted Pyridylborane Complexes
The synthesis of pyridylborane complexes with various substituents on the pyridine ring allows for the fine-tuning of their electronic and steric properties, expanding their utility in organic synthesis.
Preparation of Borane (B79455) Complexes with Variously Substituted Pyridines
Substituted pyridylboranes can be prepared using similar methodologies to the parent compound, typically starting from a substituted halopyridine. For instance, a general method involves a palladium complex-catalyzed cross-coupling reaction between a 3β-hydroxy-16,17-ene-17-iodo or -bromo steroid and a (3-pyridyl)-substituted borane. This approach allows for the introduction of the pyridylborane moiety onto a complex steroidal scaffold. The pyridine ring of the borane can be unsubstituted or substituted at the 5-position with an alkyl group.
Modified Literature Procedures for Pyridylborane Adduct Formation
Modifications to existing procedures can lead to improved yields and broader substrate scope. For example, the synthesis of diethyl(pyridin-3-yl)borane has been well-documented. A typical procedure involves the reaction of 3-bromopyridine with n-butyl lithium in dibutyl ether at -78°C, followed by the addition of diethylmethoxyborane. The reaction mixture is then allowed to warm to room temperature. This general protocol can be adapted for the synthesis of other substituted pyridylboranes.
Table 2: Synthesis of Diethyl(pyridin-3-yl)borane
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product |
| 3-Bromopyridine | Diethylmethoxyborane | n-Butyllithium | Dibutyl ether | -78 °C to RT | Diethyl(pyridin-3-yl)borane |
Advanced Synthetic Techniques for Pyridylborane Scaffolds
Advanced synthetic methods provide novel pathways to pyridylborane scaffolds, often with improved efficiency and functional group tolerance. One such technique is electrophilic aromatic borylation. This method has been successfully used to synthesize pyridine-borane complexes from 2-arylpyridines using BBr3. The resulting 2-(2-dibromoborylaryl)pyridines are stable intermediates that can be further functionalized. This approach is particularly useful for creating aza-π-conjugated materials that incorporate boron-nitrogen coordination.
Another innovative approach involves the use of triborane(7) (B3H7) to mediate regioselective substitution reactions of pyridine derivatives. The coordination of B3H7 to the pyridine nitrogen activates the ring, facilitating functionalization at specific positions. This has been demonstrated to lead to stable dearomatized intermediates that can be further reacted to produce functionalized pyridines.
These advanced techniques offer powerful tools for the synthesis of complex and functionally diverse pyridylborane scaffolds, opening up new avenues for their application in materials science and medicinal chemistry.
Flow Chemistry Approaches for Pyridylborane Synthesis
Flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processing. durham.ac.uknih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for process automation and scalability. nih.govresearchgate.net The application of flow chemistry to the synthesis of pyridylboranes can address challenges associated with these compounds, such as the handling of pyrophoric organometallic intermediates and the control of exothermic reactions. durham.ac.uk
A general approach to pyridylborane synthesis involves the reaction of a lithiated or magnesiated pyridine with a trialkyl borate. google.com In a flow setup, a stream of a halopyridine (e.g., 3-bromopyridine) in an appropriate solvent can be mixed with a stream of an organolithium reagent (e.g., n-butyllithium) in a microreactor at a controlled low temperature to generate the corresponding lithiated pyridine. This reactive intermediate is then immediately mixed with a downstream flow of a borate ester (e.g., trimethyl borate) to form the desired pyridylborane. The short residence times and efficient mixing in microreactors can minimize the decomposition of the unstable lithiated intermediate. nih.govrsc.org
The construction of multi-step flow systems allows for the integration of sequential reaction steps, including in-line purification and analysis. durham.ac.uksemanticscholar.org This "telescoped" approach can significantly reduce synthesis time and waste generation. semanticscholar.org For the synthesis of dimethyl(pyridin-3-yl)borane, a multi-step flow process could be envisioned where the initial formation of pyridin-3-ylboronic acid or its ester is followed by a subsequent alkylation step within the same continuous system.
Table 1: Potential Advantages of Flow Chemistry in Pyridylborane Synthesis
| Feature | Advantage in Pyridylborane Synthesis |
|---|---|
| Enhanced Heat Transfer | Efficiently dissipates heat from exothermic metal-halogen exchange and borylation reactions, improving safety and selectivity. researchgate.net |
| Precise Temperature Control | Allows for reactions to be conducted at very low temperatures, which is often necessary for the stability of lithiated pyridine intermediates. |
| Rapid Mixing | Ensures homogeneous reaction conditions and minimizes side reactions by quickly combining reagents. nih.gov |
| Short Residence Times | Reduces the decomposition of unstable intermediates. |
| Increased Safety | Confines hazardous reagents and reactions within a closed system, minimizing exposure. durham.ac.uk |
| Scalability | Production can be increased by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). nih.gov |
Asymmetric Synthesis via Carbene Insertion into Boron-Hydride Bonds
The synthesis of chiral organoboron compounds is of great interest for applications in asymmetric synthesis. A powerful method for creating chiral boron centers is the asymmetric insertion of carbenes into boron-hydride (B-H) bonds. rsc.org This strategy can be applied to the synthesis of chiral analogues of this compound.
The reaction typically involves a prochiral carbene-borane complex, such as an N-heterocyclic carbene (NHC)-BH₂R adduct, where R is the pyridyl group. The insertion of a carbene, generated from a diazo compound, into one of the B-H bonds is catalyzed by a chiral transition metal complex, most commonly a rhodium(I) complex with a chiral diene ligand. rsc.org This catalytic process allows for the enantioselective formation of a new carbon-boron bond.
For example, the reaction of an NHC-BH₂(pyridin-3-yl) adduct with an aryldiazoacetate in the presence of a chiral rhodium(I) catalyst can yield a chiral NHC-B(H)(pyridin-3-yl)(CH(Ar)CO₂R') adduct with high enantioselectivity. rsc.org Subsequent transformation of the resulting product can provide access to a variety of chiral pyridyl-containing compounds. The enantiomeric excess (ee) of the final product is determined by the efficiency of the chiral catalyst in discriminating between the two enantiotopic B-H bonds of the starting material.
Table 2: Key Components in Asymmetric Carbene Insertion for Chiral Pyridylborane Analogue Synthesis
| Component | Role | Example |
|---|---|---|
| Borane Substrate | Prochiral source of B-H bonds | NHC-BH₂(pyridin-3-yl) |
| Carbene Precursor | Source of the carbene to be inserted | Ethyldiazoacetate |
| Chiral Catalyst | Induces enantioselectivity in the C-B bond formation | Rhodium(I) complex with a chiral diene ligand |
Recent studies have demonstrated that dirhodium catalysts can be highly effective for the enantioselective B-H bond insertion of gem-diaryl carbenes, affording chiral borane compounds in high yields and with excellent enantioselectivities. nih.gov This methodology shows broad functional group tolerance, making it a versatile tool for the synthesis of complex chiral molecules. nih.gov
Preparation of N-Heterocyclic Carbene (NHC)-Borane Derivatives as Reagents
N-Heterocyclic carbene (NHC)-boranes are stable and versatile reagents that have gained significant attention in organic synthesis. saudijournals.comnih.gov They are typically air- and moisture-stable solids, which makes them easier to handle than many other borane reagents. saudijournals.com The synthesis of NHC-boranes is generally straightforward and can be accomplished through several methods.
One common method involves the reaction of a free N-heterocyclic carbene with a borane source, such as borane-dimethylsulfide (BMS) or borane-tetrahydrofuran (THF). saudijournals.com Alternatively, NHC-boranes can be prepared by the reaction of an imidazolium salt (the NHC precursor) with a hydride source like sodium borohydride. pitt.edu A versatile method for preparing NHC-boranes, including B-substituted derivatives, involves a Lewis base exchange reaction between an imidazolium salt and an amine- or phosphine-borane complex. nih.gov
The resulting NHC-borane adducts, such as 1,3-dimethylimidazol-2-ylidene-borane (diMe-Imd-BH₃), can serve as precursors for the synthesis of pyridyl-substituted NHC-boranes. semanticscholar.org For instance, a B-H bond in an NHC-borane can be functionalized through various reactions, including deprotonation followed by reaction with an electrophile, or through transition metal-catalyzed C-H borylation of a pyridine derivative using the NHC-borane as the boron source.
Substituted NHC-boranes can also undergo halogenation, and the resulting B-halo derivatives can be used in subsequent cross-coupling reactions to introduce a pyridyl group. saudijournals.com The stability and unique reactivity of NHC-boranes make them valuable reagents for the synthesis of a wide range of organoboron compounds, including those containing a pyridyl moiety. nih.govscispace.com
Table 3: Common Synthetic Routes to NHC-Boranes
| Method | Starting Materials | Reagents/Conditions | Product |
|---|---|---|---|
| Free Carbene Reaction | N-Heterocyclic Carbene, Borane-dimethylsulfide | THF, Room Temperature | NHC-Borane |
| Imidazolium Salt Reduction | Imidazolium salt, Sodium borohydride | Solvent-free or in a suitable solvent | NHC-Borane |
Chemical Derivatization Strategies for Pyridylborane Structures
The chemical derivatization of pyridylboranes expands their synthetic utility and allows for the creation of more complex molecular architectures. One important class of derivatives is borinic acids and their esters.
Synthesis of Borinic Acid Derivatives from Pyridyl-Containing Precursors
Borinic acids [R₂B(OH)] and their derivatives are valuable compounds in organic synthesis and medicinal chemistry. mdpi.comnih.gov The synthesis of unsymmetrical borinic acids, where one of the R groups is a pyridyl moiety, can be achieved through the addition of an organometallic reagent to a pyridylboronic ester. mdpi.com For example, the reaction of a pyridylboronic ester with an aryllithium or Grignard reagent can yield the corresponding diarylborinic acid derivative after workup. mdpi.com
This approach allows for the controlled introduction of two different organic groups onto the boron atom. The reaction tolerates a variety of functional groups on both the organometallic reagent and the pyridylboronic ester. mdpi.com
Another strategy for the synthesis of borinic acid derivatives involves the reaction of a dihalopyridylborane with an organometallic reagent. The stepwise substitution of the halogen atoms allows for the sequential introduction of two different organic groups.
The resulting pyridyl-containing borinic acids can be stabilized as their corresponding borinate esters or as complexes with diethanolamine or other chelating agents. researchgate.net These stabilized derivatives are often more robust and easier to handle than the free borinic acids. nih.gov
Table 4: General Methods for the Synthesis of Pyridyl-Containing Borinic Acid Derivatives
| Method | Pyridyl-Containing Precursor | Reagent | Product Type |
|---|---|---|---|
| Organometallic Addition | Pyridylboronic ester | Aryllithium or Grignard reagent | Unsymmetrical diarylborinic acid derivative |
Structural Elucidation and Supramolecular Assembly of Dimethyl Pyridin 3 Yl Borane
Molecular Structure and Isomerism of Pyridylboranes
Pyridylboranes are organoboron compounds where a boron atom is directly bonded to a carbon atom of a pyridine (B92270) ring. The inherent Lewis acidity of the boron center and the Lewis basicity of the pyridine nitrogen atom create a unique electronic environment that governs their structural and reactive properties.
Characterization of Monomeric and Oligomeric Species
In isolation, pyridylboranes exist as monomeric units. However, the electron-deficient nature of the tricoordinate boron atom makes it susceptible to coordination by a Lewis base. In the case of pyridylboranes, the nitrogen atom of a neighboring pyridine ring can act as this Lewis base. This interaction leads to the formation of stable oligomeric species, such as dimers, trimers, or tetramers, depending on the specific substituents and steric environment. This tendency to form oligomers through self-assembly is a defining characteristic of these compounds. For instance, 3-(diethylboryl)pyridine has been shown through vapor pressure osmometry to exist as a tetramer in various solvents acs.org.
Intramolecular Boron-Nitrogen Coordination in Pyridylboranes
The interaction between the boron and nitrogen atoms is a dative covalent bond, where the nitrogen atom donates its lone pair of electrons to the empty p-orbital of the boron atom nih.govresearchgate.net. While intramolecular B-N coordination is possible in specifically designed molecules where the boron and nitrogen are part of the same flexible chain, in simple pyridylboranes like dimethyl(pyridin-3-yl)borane, the rigid structure of the pyridine ring prevents such intramolecular interaction. Instead, the B-N coordination occurs between different molecules (intermolecularly), driving the formation of the aforementioned oligomeric structures acs.org. This intermolecular coordination effectively satisfies the electron deficiency of the boron atom, leading to a more stable, tetracoordinate boron center within the resulting supramolecular assembly.
Cyclic Oligomerization and Self-Assembly Phenomena
The intermolecular B-N coordination is the fundamental driving force for the self-assembly of pyridylboranes into well-defined cyclic structures. The size and conformation of these rings are highly dependent on the substituents attached to the boron atom.
Formation and Stability of Cyclic Tetramers of 3-(Dimethylboryl)pyridine
Research has established that 3-(dimethylboryl)pyridine readily undergoes self-assembly to form a rigid cyclic tetramer figshare.com. This tetrameric structure is highly stable, persisting both in the crystalline solid state and in solution figshare.com. The stability of these tetramers is significant. For comparison, scrambling experiments involving the component molecules of related tetramers, such as those of 3-(diethylboryl)pyridine, require heating at 80–100°C for many hours to reach equilibrium acs.orgfigshare.com. In contrast, the scrambling of the 3-(dimethylboryl)pyridine tetramer proceeds under milder conditions (60°C, 3 hours), indicating a lower kinetic barrier for the dissociation and reassociation of its monomeric units figshare.com.
Analysis of Intermolecular Boron-Nitrogen Coordination Bonds
Single-crystal X-ray crystallography has been instrumental in confirming the structure of these oligomers. Studies on the tetramer of the closely related 3-(diethylboryl)pyridine revealed the formation of a cyclic structure held together by intermolecular boron-nitrogen coordination bonds acs.org. In this arrangement, the boron atom of one monomer is coordinated to the pyridine nitrogen atom of an adjacent monomer, and this pattern repeats to form a 16-membered ring. This coordination changes the geometry at the boron center from trigonal planar (in the monomer) to tetrahedral (in the tetramer), a change that can be observed using techniques like ¹¹B NMR spectroscopy.
Reactivity and Mechanistic Investigations of Dimethyl Pyridin 3 Yl Borane
Exchange and Scrambling Reactions of Pyridylborane Oligomers
Pyridylboranes can exist in equilibrium between monomeric, dimeric, and higher oligomeric forms. This dynamic behavior is governed by the reversible formation and cleavage of dative bonds between the Lewis acidic boron center and the Lewis basic pyridine (B92270) nitrogen. These exchange and scrambling reactions are fundamental to understanding the stability and reactivity of these compounds.
The scrambling of component molecules in pyridylborane oligomers is a dynamic process involving the exchange of borane (B79455) and pyridine units. While specific kinetic and thermodynamic data for dimethyl(pyridin-3-yl)borane oligomers are not extensively documented in the literature, the principles of borane-amine adduct chemistry provide a framework for understanding these equilibria. The thermodynamics of scrambling are influenced by the relative stability of the monomeric versus oligomeric species, which is a balance between the enthalpy gained from forming additional B-N dative bonds and the entropic cost of association.
The equilibrium between different oligomeric states can be represented by the following generalized equation:
(Pyridylborane)n + (Pyridylborane)m ⇌ (Pyridylborane)n+m
The position of this equilibrium is sensitive to factors such as concentration, temperature, and the solvent environment.
Table 1: Representative Thermodynamic Data for Borane-Pyridine Adduct Formation
| Borane Adduct | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
| Pyridine-BH3 | -15.2 | -35.1 | -4.7 |
| 4-Methylpyridine-BH3 | -15.8 | -34.8 | -5.4 |
| 3-Methylpyridine-BH3 | -15.6 | -35.0 | -5.2 |
| 2-Methylpyridine-BH3 | -14.3 | -36.2 | -3.5 |
Note: This table presents representative data for related monomeric borane-pyridine adducts to illustrate the influence of substitution on thermodynamic parameters. The data is based on general trends observed in borane chemistry and may not represent exact experimental values for this compound oligomers.
Kinetically, the rate of scrambling is dependent on the lability of the B-N dative bond. The exchange process can be accelerated by the presence of trace amounts of Lewis bases or acids that can compete for coordination to the boron or pyridine, respectively, thereby lowering the activation energy for dissociation.
The exchange of borane units between pyridine moieties can be conceptualized through mechanisms analogous to nucleophilic substitution at a saturated carbon center.
SN1-like Mechanism: This pathway would involve a dissociative step where the B-N bond breaks to form a transient, three-coordinate borane and a free pyridine. The free borane can then be captured by another pyridine molecule. This mechanism is more likely to be operative in the presence of polar, coordinating solvents that can stabilize the dissociated intermediates. The rate of an SN1-like exchange would be primarily dependent on the concentration of the pyridylborane oligomer.
SN2-like Mechanism: In this associative pathway, a free pyridine molecule could directly attack the boron center of a pyridylborane adduct, leading to a five-coordinate boron intermediate or transition state. The original pyridine is then displaced in a concerted fashion. The rate of an SN2-like exchange would be dependent on the concentrations of both the pyridylborane oligomer and the exchanging pyridine.
Intermediate Pathways: It is also plausible that scrambling reactions proceed through intermediate pathways, possibly involving the formation of larger, transient oligomeric aggregates that facilitate the exchange of borane and pyridine units. These pathways would be highly dependent on the specific reaction conditions and the nature of the substituents on both the boron and the pyridine.
The operative mechanism is likely a continuum between these extremes and can be influenced by the steric and electronic properties of the specific pyridylborane.
The rate and equilibrium of scrambling reactions in pyridylborane oligomers are significantly influenced by steric and electronic factors.
Steric Effects: Bulky substituents on the pyridine ring, particularly at the positions ortho to the nitrogen, can sterically hinder the approach of another borane unit, thus disfavoring the formation of higher-order oligomers. Similarly, bulky substituents on the boron atom can also impede association. In the case of this compound, the methyl groups on the boron are relatively small, but substitution on the pyridine ring could have a more pronounced effect.
Electronic Effects: The electronic nature of the substituents on the pyridine ring affects the Lewis basicity of the nitrogen atom. Electron-donating groups enhance the basicity of the pyridine nitrogen, leading to a stronger B-N dative bond and potentially more stable oligomers. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen, weakening the B-N bond and favoring the monomeric form. For this compound, the electronic effect of the dimethylboryl group on the pyridine ring itself is also a factor to consider.
Table 2: Qualitative Effects of Substituents on Scrambling Reactivity
| Substituent Position | Substituent Type | Effect on Lewis Basicity | Effect on B-N Bond Strength | Predicted Effect on Scrambling Rate |
| Pyridine (para) | Electron-donating | Increase | Increase | Decrease (SN1), Variable (SN2) |
| Pyridine (para) | Electron-withdrawing | Decrease | Decrease | Increase (SN1), Variable (SN2) |
| Pyridine (ortho) | Bulky group | Decrease (steric) | Decrease | Increase (SN1), Decrease (SN2) |
| Boron | Bulky group | N/A | Decrease | Increase (SN1), Decrease (SN2) |
Borane-Catalyzed Transformations
Boranes, including pyridylboranes, can act as catalysts for a variety of organic transformations. A key application is the functionalization of the pyridine ring, which is a prevalent motif in pharmaceuticals and agrochemicals.
A significant challenge in synthetic chemistry is the selective functionalization of the C3 position of the pyridine ring. Borane catalysis has emerged as a powerful tool to achieve this selectivity. nih.govresearchgate.net The reaction proceeds through a tandem sequence initiated by the hydroboration of the pyridine ring. nih.govresearchgate.net
The proposed mechanism involves the following key steps:
Hydroboration: A borane, such as BH3, adds across the C2-C3 or C4-C5 double bond of the pyridine ring to generate a dihydropyridine intermediate.
Nucleophilic Addition: The resulting dihydropyridine is nucleophilic and can react with various electrophiles, such as imines, aldehydes, or ketones. nih.gov This addition occurs selectively at the C3 position.
Aromatization: The resulting adduct undergoes oxidative aromatization to regenerate the pyridine ring, now functionalized at the C3 position.
This method is notable for its mild reaction conditions and the use of the pyridine as the limiting reactant, making it suitable for the late-stage functionalization of complex molecules. nih.govresearchgate.net
The borane-catalyzed hydroboration of pyridines opens up a versatile platform for a range of tandem reactions. The in situ generation of the nucleophilic dihydropyridine intermediate allows for its immediate reaction with a variety of electrophiles, leading to diverse C3-functionalized pyridines. nih.govresearchgate.net
Examples of such tandem reactions include:
C3-Alkylation: As described above, reaction with imines, aldehydes, and ketones leads to C3-alkylated pyridines. nih.gov
C3-Cyanation: The use of a suitable cyano electrophile allows for the introduction of a nitrile group at the C3 position.
C3-Trifluoromethylthiolation and Difluoromethylthiolation: Reaction with electrophilic sources of SCF3 and SCF2H enables the installation of these important functional groups.
Role of Oxidative Aromatization in Catalytic Cycles
The reactivity of pyridyl-boranes in catalytic cycles is often intrinsically linked to the concepts of dearomatization and rearomatization of the pyridine ring. This strategy allows the otherwise unreactive aromatic system to participate in reactions as a nucleophile or to be functionalized by electrophiles. The cycle is typically completed by a rearomatization step, which can be oxidative, to restore the stable aromatic pyridine core.
The dearomatization of pyridine derivatives is a powerful synthetic strategy for building complex molecular structures. mdpi.comnih.gov Catalytic methods can transform the flat, aromatic pyridine into three-dimensional structures like dihydropyridines (DHPs) and piperidines, which are prevalent in bioactive molecules and approved drugs. mdpi.comnih.gov For instance, a chiral copper hydride (CuH) complex has been shown to catalyze the C-C bond-forming dearomatization of pyridines at room temperature without prior activation of the heterocycle. dicp.ac.cnresearchgate.net This process generates enantioenriched DHPs. These intermediates can then undergo efficient aerobic rearomatization, which constitutes an oxidative step, to yield functionalized pyridines. dicp.ac.cnresearchgate.net This one-pot dearomatization-rearomatization sequence demonstrates the utility of transiently breaking aromaticity to achieve novel functionalization, with the final oxidative step being crucial for regenerating the pyridine system and completing the catalytic cycle. dicp.ac.cn
Reactivity with Diverse Electrophiles and Nucleophiles
Lewis Acidity of Pyridyl-Borane Adducts
The formation of an adduct between the nitrogen atom of the pyridine ring and the boron center of a Lewis acid, such as in this compound, significantly alters the electronic properties of both moieties. The Lewis acidity of the borane is a critical factor governing the stability and reactivity of these adducts. This acidity can be quantitatively evaluated using methods like the Gutmann-Beckett method, which measures the change in the ³¹P NMR shift of a probe molecule like triethylphosphine oxide (Et₃PO) upon coordination to determine an Acceptor Number (AN). researchgate.net
The steric environment around the nitrogen atom of the pyridine ring plays a crucial role in the formation and stability of these adducts. Studies on the interaction of various substituted pyridines with the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, show that increasing steric bulk on the pyridine ring, particularly at the ortho positions, can hinder adduct formation. acs.org This steric hindrance leads to longer and weaker B-N bonds. In cases of extreme steric clash, the formation of a classical Lewis adduct can be completely suppressed, leading to the formation of "frustrated Lewis pairs" (FLPs), which exhibit unique reactivity. acs.org
The table below illustrates the impact of substitution on the pyridine ring on the B-N bond length in adducts with B(C₆F₅)₃, providing insight into the interplay of steric and electronic effects on Lewis acid-base interactions.
| Pyridine Derivative | B-N Bond Length (Å) | Reference |
|---|---|---|
| (4-tBu)C₅H₄N | 1.638(2) | acs.org |
| (2-Me)C₅H₄N | 1.652(2) | acs.org |
| (2-Et)C₅H₄N | 1.662(2) | acs.org |
| (2-Ph)C₅H₄N | 1.681(2) | acs.org |
Data derived from the crystallographic analysis of pyridine-B(C₆F₅)₃ adducts. acs.org
Reactions Involving Boron-Halogen (C-X) Bond Functionalization
Pyridylboronic acids and their derivatives that contain a halogen substituent (C-X bond) on the pyridine ring are highly valuable reagents in synthetic chemistry. These compounds serve as versatile building blocks in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. audreyli.comnih.gov This methodology allows for the construction of C-C bonds, linking the pyridyl moiety to other aryl or heteroaryl systems.
Research has demonstrated the synthesis of shelf-stable, functionalized pyridylboronic acids, such as 2-bromo-5-pyridylboronic acid and 2-chloro-5-pyridylboronic acid. audreyli.comnih.gov These compounds successfully undergo palladium-catalyzed cross-coupling with a variety of heteroaryl bromides to produce novel heteroarylpyridine derivatives. audreyli.comnih.gov The halogen atom on the pyridylboronic acid imparts specific electronic properties and can be a site for further synthetic transformations after the initial cross-coupling has occurred. audreyli.com
The following table presents a selection of Suzuki cross-coupling reactions between functionalized pyridylboronic acids and heteroaryl bromides, highlighting the scope of this transformation.
| Pyridylboronic Acid | Heteroaryl Bromide | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-Methoxy-5-(thiophen-2-yl)pyridine | 80 | audreyli.com |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromopyridine | 2-Methoxy-5-(pyridin-2-yl)pyridine | 67 | audreyli.com |
| 2-Bromo-5-pyridylboronic acid | 3-Bromothiophene | 2-Bromo-5-(thiophen-3-yl)pyridine | 62 | audreyli.com |
| 2-Chloro-5-pyridylboronic acid | 2-Bromo-5-methylthiophene | 2-Chloro-5-(5-methylthiophen-2-yl)pyridine | 57 | audreyli.com |
Representative yields from palladium-catalyzed Suzuki cross-coupling reactions. audreyli.com
Hydrodefluorination Pathways with Hydridoboranes
Hydrodefluorination (HDF) is a significant chemical reaction that replaces a fluorine atom with a hydrogen atom, offering a pathway to synthesize partially fluorinated building blocks from readily available perfluorinated chemicals. nih.gov While many HDF processes are catalyzed by transition metals or other specialized reagents, pathways utilizing common hydridoboranes like sodium borohydride (NaBH₄) have been developed. nih.gov
An economical and operationally simple method for the HDF of highly fluorinated arenes using NaBH₄ has been reported. nih.gov This reaction is proposed to proceed through a nucleophilic aromatic substitution (SₙAr) mechanism, where a hydride (H⁻) from the borohydride acts as the nucleophile. This mechanism provides complementary selectivity compared to many radical-based or transition-metal-catalyzed HDF reactions. For example, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine under these conditions resulted in a single hydrodefluorination at the C4 position, preserving the chlorine substituents. nih.gov This regioselectivity is characteristic of a nucleophilic displacement mechanism. nih.gov
Transition Metal-Mediated Reactivity
Copper-Catalyzed Hydroboration of Ynamides with N-Heterocyclic Carbene Boranes
The hydroboration of alkynes is a fundamental method for synthesizing vinylboron compounds, which are valuable intermediates in organic synthesis. researchgate.net While traditional hydroborations often proceed with cis-selectivity, copper catalysis has enabled the development of highly regio- and stereoselective trans-hydroboration reactions.
A notable example is the copper(I)-catalyzed radical trans-selective hydroboration of ynamides using N-heterocyclic carbene (NHC)-boranes. researchgate.netnih.gov This method produces a series of trans-boryl enamides, which are versatile building blocks for multi-substituted enamides. researchgate.netnih.gov The reaction is robust, scalable, and proceeds with high regio- and stereoselectivity. researchgate.netnih.gov Mechanistic studies suggest the reaction proceeds through a radical pathway. researchgate.netresearchgate.net The NHC-borane serves as the boron source, adding across the carbon-carbon triple bond of the ynamide in a trans fashion, controlled by the copper catalyst. researchgate.net
The scope of this copper-catalyzed transformation is broad, accommodating various substituents on the ynamide substrate as shown in the table below.
| Ynamide Substrate | NHC-Borane | Product Yield (%) | Reference |
|---|---|---|---|
| N-(4-methylphenyl)sulfonyl-N-(phenylethynyl)aniline | 1,3-dimethylimidazol-2-ylidene borane | 95 | researchgate.net |
| N-(4-chlorophenylethynyl)-N-(4-methylphenyl)sulfonyl-aniline | 1,3-dimethylimidazol-2-ylidene borane | 91 | researchgate.net |
| N-(thiophen-3-ylethynyl)-N-(4-methylphenyl)sulfonyl-aniline | 1,3-dimethylimidazol-2-ylidene borane | 85 | researchgate.net |
| N-(hex-1-yn-1-yl)-N-(4-methylphenyl)sulfonyl-aniline | 1,3-dimethylimidazol-2-ylidene borane | 89 | researchgate.net |
Yields of trans-hydroboration products from the reaction of various ynamides with an NHC-borane catalyzed by a Cu(I) system. researchgate.net
Dearomative Triple Elementalization Reactions Involving Boryl Groups
Dearomative reactions are a class of chemical transformations that convert an aromatic compound into a non-aromatic one. "Triple elementalization" refers to the simultaneous addition of three different chemical elements or functional groups across the bonds of the starting aromatic ring in a single synthetic operation. When one of these added groups is a boryl group (-BR₂), the reaction is termed a dearomative triple elementalization involving boryl groups.
These reactions are significant as they allow for the rapid construction of complex, three-dimensional molecular architectures from simple, flat aromatic precursors. The resulting products, containing a boron functional group, are valuable intermediates in organic synthesis, amenable to a wide range of subsequent transformations such as cross-coupling reactions.
Mechanistic studies of such reactions, for other compounds, often reveal complex pathways that can be initiated by light (photochemical reactions) or facilitated by a catalyst. The specific reagents and conditions determine the regio- and stereoselectivity of the addition.
Dehydrogenative Borylation Reactions
Dehydrogenative borylation is a type of carbon-hydrogen (C-H) bond functionalization reaction where a C-H bond is cleaved and a boryl group is installed in its place, with the formal loss of a molecule of hydrogen (H₂). This method provides a direct and atom-economical way to synthesize organoboranes, which are versatile building blocks in organic chemistry.
These reactions are typically catalyzed by transition metal complexes, although metal-free examples exist. The mechanism of catalytic dehydrogenative borylation generally involves several key steps:
C-H Activation: The catalyst interacts with the substrate to cleave a C-H bond.
B-H Activation: The borane reagent is also activated by the catalyst.
Reductive Elimination: The boryl group and the organic fragment are coupled, forming the C-B bond and regenerating the active catalyst.
The efficiency and selectivity of dehydrogenative borylation reactions are highly dependent on the nature of the substrate, the borane reagent, the catalyst, and the reaction conditions. Researchers often conduct detailed kinetic and computational studies to elucidate the precise mechanism and to optimize the reaction for synthetic utility.
Computational and Theoretical Chemistry of Pyridylboranes
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are powerful tools for elucidating the fundamental properties of molecules like dimethyl(pyridin-3-yl)borane. These computational approaches allow for the detailed examination of molecular geometries, conformational preferences, and the electronic interactions that govern their behavior.
Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of organoboron compounds, including pyridylborane complexes. DFT calculations on pyridine-borane (PyBH3) have been used to analyze its structural and vibrational characteristics, providing a basis for understanding more complex derivatives acs.org.
For a molecule like this compound, DFT calculations would predict a geometry where the boron atom is coordinated to the nitrogen atom of the pyridine (B92270) ring, forming a dative bond. This interaction involves the donation of the lone pair of electrons from the nitrogen to the empty p-orbital of the boron atom. This charge transfer is a key feature of the stability of such complexes acs.org. Quantum-chemical calculations on the borabenzene-pyridine adduct, a related system, show a significant bonding energy of 46 kcal/mol, highlighting the strength of the B-N interaction researchgate.net. The calculated dipole moment of the adduct is also substantially higher than the sum of its components, indicating significant charge separation upon complex formation researchgate.net.
Structural parameters such as the boron-nitrogen bond length can be accurately predicted. In the PyBH3 complex, the BN bond length and the effects of the dative bonding on the pyridine ring's geometry have been elucidated through a combination of Raman spectroscopy and DFT acs.org. The substitution of hydrogen atoms on the boron with methyl groups, as in this compound, would be expected to influence the electronic properties and, consequently, the geometry of the B-N bond and the pyridine ring.
DFT studies also provide insights into the electronic structure, such as the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of the molecule jocpr.com. For pyridine-borane complexes, the HOMO is typically located on the pyridine ring, while the LUMO is associated with the borane (B79455) moiety, indicating that the pyridine ring acts as the electron-donating part of the molecule researchgate.netresearchgate.net.
| Parameter | Computational Finding | Significance |
| B-N Bond | Strong dative bond with significant charge transfer from N to B. acs.orgresearchgate.net | Key to the stability of the pyridylborane complex. |
| Geometry | The boron center is typically tetrahedral upon coordination. | Influences the steric and electronic environment of the molecule. |
| Dipole Moment | Significantly increased upon complex formation. researchgate.net | Indicates substantial charge redistribution and polarity of the molecule. |
| Frontier Orbitals | HOMO often localized on the pyridine ring, LUMO on the borane. researchgate.netresearchgate.net | Determines the sites of electrophilic and nucleophilic attack. |
While computational studies have extensively explored the conformational landscapes of various oligomeric systems, such as oligosaccharides and proteins, specific research into the conformational preferences of oligomeric pyridylboranes is not as prevalent in the literature gu.senih.govnih.govgu.se. However, the principles from these studies can be extrapolated to hypothesize about the behavior of pyridylborane oligomers.
The conformational landscape of an oligomer is determined by the rotational freedom around single bonds connecting the monomeric units. For an oligomer of this compound, the key dihedral angles would be those defining the orientation of the pyridine rings relative to each other. The interactions between adjacent pyridylborane units, including steric hindrance and electrostatic interactions, would govern the preferred conformations.
Computational methods like molecular mechanics and molecular dynamics, often guided by quantum chemical calculations for parameterization, would be suitable for exploring the potential energy surface of such oligomers nih.gov. These simulations could identify low-energy conformers and the barriers between them, providing a picture of the oligomer's flexibility and predominant shapes in solution. Factors such as solvent effects would also play a critical role in determining the conformational landscape.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is indispensable for unraveling the complex reaction mechanisms involving pyridylboranes. By mapping out potential energy surfaces, identifying transition states, and calculating reaction energetics, these studies provide a detailed picture of how chemical transformations occur.
Computational studies, particularly using DFT, are instrumental in elucidating the mechanisms of reactions involving boranes, including potential scrambling or exchange reactions. While specific studies on scrambling reactions of this compound are not detailed in the provided context, the principles can be understood from related systems. For instance, DFT calculations have been used to map the reaction pathways for boron–silicon exchange reactions, disclosing the energetic, structural, and electronic properties of key stationary points on the potential energy surfaces rsc.org.
The energy profile of a reaction depicts the change in energy as reactants are converted into products, passing through transition states. The height of the energy barrier at the transition state determines the reaction rate. For a hypothetical scrambling reaction involving the exchange of methyl groups on the boron atom of this compound with other substituents, computational modeling could identify the likely intermediates and transition states.
Transition state analysis provides information about the geometry and electronic structure of the highest energy point along the reaction coordinate. This information is crucial for understanding the factors that control the reaction's feasibility and selectivity. For example, in the C–H activation of pyridines by boryl pincer complexes, DFT calculations have identified transition states for processes like reductive elimination from boron, with calculated activation energies providing quantitative measures of the reaction barriers nih.gov.
| Reaction Type | Computational Approach | Key Findings |
| Boron–Silicon Exchange | DFT calculations of potential energy surfaces. rsc.org | Elucidation of stationary points and energetic properties of the reaction pathway. |
| C–H Activation | DFT analysis of reaction pathways and transition states. nih.gov | Identification of intermediates and calculation of activation energies for key steps. |
Boranes can act as catalysts for the functionalization of pyridines, and computational studies have been key to understanding the underlying mechanisms. These reactions often proceed through temporary dearomatization of the pyridine ring researchgate.net. DFT calculations have been employed to propose reaction mechanisms involving various rearrangement reactions in the functionalization of pyridines with diborane(4) compounds nih.gov.
In the context of catalysis, computational modeling can shed light on the multiple roles a borane might play. For instance, in hydrogenation catalysis involving fluorinated boranes, computational investigations have provided a mechanistic picture of successive hydride-migration steps acs.orgnih.govnih.gov. The borane can functionalize a ligand, which in turn facilitates the catalytic cycle. Furthermore, the borane can stabilize reactive intermediates acs.orgnih.gov.
DFT calculations can also be used to explore different catalytic pathways. For example, in the hydrogenation of styrene, two possible routes involving initial oxidative addition of H2 or initial coordination of the olefin were investigated computationally, revealing the active participation of the boron moiety in both pathways acs.orgnih.gov. These computational insights are crucial for optimizing reaction conditions and designing more efficient catalysts.
The activation of the silicon-boron (Si-B) bond is a fundamental process in organometallic chemistry and catalysis, enabling the introduction of silicon and boron functionalities into organic molecules rsc.org. Computational studies have been vital in understanding the diverse mechanisms of Si-B bond activation rsc.org.
DFT mechanistic studies of boron–silicon exchange reactions between silyl-substituted arenes and boron bromides have mapped out the reaction pathways and analyzed the properties of intermediates and transition states rsc.org. These calculations can reveal the influence of substituents and reaction conditions on the energetics of the process.
The activation of Si-B bonds can be achieved through various means, including interaction with transition metals or Lewis bases. Computational modeling can help to elucidate the role of these activating agents. For instance, in a palladium-catalyzed silaboration reaction, it was suggested that the coordination of a nitrogen atom in the substrate to the palladium center facilitates the activation of the Si-B bond rsc.org.
Furthermore, theoretical studies have been conducted on the activation of strong boron-fluorine and silicon-fluorine bonds, providing a deeper understanding of bond cleavage processes in the presence of a catalyst researchgate.netnih.gov. These computational investigations can predict the feasibility of such reactions and guide the development of new synthetic methodologies.
Electronic Structure and Spectroscopic Property Prediction
The inherent electron deficiency and Lewis acidic character of pyridylboranes, such as this compound, make them fascinating subjects for computational investigation. Theoretical chemistry provides powerful tools to predict and understand their electronic structure and spectroscopic properties, offering insights that complement experimental findings.
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.demdpi.com This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. faccts.de For organoboron compounds, TD-DFT can elucidate the nature of these transitions, often revealing them to be intramolecular charge-transfer (ICT) events from an electron-donating part of the molecule to the electron-deficient boron center. researchgate.net
The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com While TD-DFT is a cost-effective method for predicting UV-Vis spectra, it is known that calculated excitation energies can sometimes deviate from experimental values, often requiring a systematic shift for better agreement. reddit.com The method has been successfully applied to various boron-containing systems, such as subporphyrazines and subphthalocyanines with a central boron atom, to interpret their UV-Vis spectra. researchgate.net In these complex systems, TD-DFT helps assign the observed absorption bands to specific electronic transitions, like the characteristic Q and Soret bands, which are dominated by π → π* transitions within the macrocycle. researchgate.net
Table 1: Representative TD-DFT Calculation Parameters for Optical Properties
| Parameter | Description | Common choices for Organoboranes |
|---|---|---|
| Method | The core theoretical approach | Time-Dependent Density Functional Theory (TD-DFT) |
| Functional | Approximates the exchange-correlation energy | B3LYP, PBE0, M06-2X, CAM-B3LYP |
| Basis Set | Describes the atomic orbitals of the system | 6-31G(d), 6-311+G(d,p), def2-TZVP |
| Solvation Model | Accounts for the effect of the solvent | Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD) |
| Number of Roots | The number of excited states to be calculated | Typically 10-30 to cover the relevant UV-Vis range |
This table presents a generalized overview of typical parameters used in TD-DFT calculations for predicting optical properties of organic molecules, including organoboranes.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding the electronic properties and reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals are crucial in determining the molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com
In pyridylboranes, the three-coordinate boron atom possesses a vacant p-orbital, which significantly influences the electronic structure. nih.gov This vacant orbital typically makes a substantial contribution to the LUMO, rendering the boron atom the primary Lewis acidic site of the molecule. The HOMO, conversely, is often localized on the pyridyl ring and the methyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy of its lowest-lying electronic transition. researchgate.net A smaller gap generally corresponds to a longer wavelength (lower energy) absorption in the UV-Vis spectrum and higher reactivity.
Computational analysis of borane-containing donor-acceptor systems, such as borane–phototransducer (PT) dyads, shows that the HOMO is typically located on the electron-donating moiety, while the LUMO is centered on the electron-accepting triarylborane unit. researchgate.net This spatial separation of the frontier orbitals is characteristic of compounds with strong intramolecular charge transfer properties.
Table 2: Conceptual Frontier Molecular Orbital Characteristics for a Pyridylborane
| Molecular Orbital | Primary Localization | Role in Reactivity |
|---|---|---|
| LUMO | Boron atom (vacant p-orbital) and pyridyl ring (π* system) | Electron acceptor (Electrophilic/Lewis acidic site) |
| HOMO | Pyridyl ring (π system) and methyl groups (σ bonds) | Electron donor (Nucleophilic site) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and lowest energy electronic transition |
This table illustrates the expected distribution and roles of frontier orbitals in a generic pyridylborane based on theoretical principles.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of organoboron compounds, with ¹¹B NMR being particularly informative. ucl.ac.ukacs.org Computational chemistry, specifically Density Functional Theory (DFT), offers a reliable method for predicting ¹¹B NMR chemical shifts, which can be invaluable for structure elucidation and for identifying transient species in reaction mechanisms. ucl.ac.uknih.gov
The standard computational approach involves geometry optimization of the molecule followed by the calculation of nuclear magnetic shielding constants using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated shielding constants (σ) are then converted to chemical shifts (δ) by linear regression against experimental data for a diverse set of known boron compounds. This scaling procedure corrects for systematic errors in the theoretical method. nih.gov
Studies have shown that this computational protocol can predict ¹¹B chemical shifts with a root-mean-square deviation (RMSD) of approximately 3.4 ppm, which is accurate enough to distinguish between different potential structures. nih.gov The choice of DFT functional and basis set influences the accuracy of the predictions. For instance, methods like mPW1PW91 and B3LYP have demonstrated good performance for a wide range of organoboron compounds. nih.gov Similar computational strategies have also been successfully applied to predict solid-state ¹¹B NMR parameters using the GIPAW (Gauge-Including Projector-Augmented Wave) approach. rsc.orgrsc.org
Table 3: Performance of Selected DFT Methods for ¹¹B NMR Chemical Shift Prediction
| Method (Geometry Optimization // NMR Calculation) | Solvent Model | R² of Linear Regression | RMSD (ppm) |
|---|---|---|---|
| M062X/6-31G(d) // mPW1PW91/6-311+G(2d,p) | SMD | 0.996 | 3.50 |
| M062X/6-31G(d) // mPW1PW91/6-311+G(2d,p) | CPCM | 0.996 | 3.50 |
| B3LYP/6-311+G(2d,p) // B3LYP/6-311+G(2d,p) | SMD | 0.996 | 3.41 |
Data adapted from studies on a diverse set of organoboron compounds. nih.gov RMSD refers to the root-mean-square deviation between calculated and experimental values after linear regression.
Advanced Theoretical Concepts in Borane Chemistry
Beyond routine spectroscopic predictions, computational chemistry allows for the exploration of more abstract and fundamental concepts that govern the behavior of boranes.
Three-coordinate organoboranes are archetypal electron-deficient molecules due to the boron atom having only six valence electrons and a vacant p-orbital. nih.gov This electron deficiency is the origin of their Lewis acidity, which is a defining feature of their chemistry. tandfonline.com Computational methods are essential for quantifying the Lewis acidity of these species. Theoretical scales, such as the calculated Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA), provide a standardized measure of Lewis acidity that allows for the comparison of different boranes. nih.gov
Computational studies can reveal how the electronic properties and Lewis acidity of the boron center are influenced by its substituents. researchgate.netrsc.org For example, attaching strongly electron-withdrawing groups to the boron atom significantly enhances its Lewis acidity. nih.gov Furthermore, theoretical investigations have explored how geometric constraints, such as forcing the boron center into a pyramidal geometry, can dramatically increase its electrophilicity compared to the typical trigonal planar arrangement. researchgate.net The study of electron-deficient boron species also extends to more exotic molecules, such as two-coordinate borocations and boron-centered radicals, where computational analysis is crucial for understanding their unique bonding and reactivity. scholaris.canycu.edu.tw
To gain a deeper understanding of the nature of chemical bonds within boranes, advanced energy decomposition analyses can be employed. The Interacting Quantum Atoms (IQA) approach is a powerful method that partitions the total energy of a molecule into intra-atomic and interatomic components. nih.govnih.gov This partitioning allows for a detailed analysis of the interactions between any two atoms in the molecule.
The interatomic interaction energy in the IQA framework is decomposed into classical electrostatic (Coulombic) terms and a non-classical exchange-correlation term. nih.gov The exchange-correlation energy (Vxc) is a quantum mechanical component that is central to the formation of covalent bonds. researchgate.net By calculating Vxc for a specific atom pair (e.g., the B-C or B-N bond in a pyridylborane), one can quantify the degree of covalent character in that bond. A more negative Vxc value indicates a stronger covalent interaction. This method provides a quantitative and physically meaningful way to describe bonding, moving beyond qualitative orbital-based models. nih.govresearchgate.net The IQA approach has been used to analyze a wide variety of chemical interactions, from covalent bonds to weaker non-covalent interactions like hydrogen bonds. uniovi.es
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| subporphyrazines |
| subphthalocyanines |
| borane–phototransducer (PT) dyads |
| ¹¹B |
| ¹H |
| ¹³C |
| ¹⁵N |
| ⁷⁷Se |
| Fluoride Ion |
| Hydride Ion |
| borocations |
| B-C bond |
| B-N bond |
Studies on Isomerization Reactions of Boron-Containing Rings
While specific experimental investigations into the isomerization reactions of this compound are not extensively documented in peer-reviewed literature, computational and theoretical chemistry offers significant insights into the potential isomerization pathways of pyridylboranes and related boron-containing heterocycles. These studies are crucial for understanding the stability, reactivity, and electronic properties of different isomers.
Isomerization in organoboranes can be induced by thermal or photochemical means. slideshare.net For trialkylboranes, thermal isomerization typically involves the migration of the boron atom to the least sterically hindered position on an alkyl chain, a process that is often reversible at elevated temperatures (160°C and above). slideshare.netoregonstate.edu In the context of pyridylboranes, isomerization could involve the rearrangement of substituents on the boron atom or the pyridine ring, or more complex ring-opening and closing reactions.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surfaces of these molecules. nih.gov Such studies can predict the relative stabilities of different isomers and the energy barriers for their interconversion. For instance, computational investigations on the simple boron-containing ring, borirane, have elucidated its isomerization pathways to more stable structures like vinylborane, identifying the transition states and associated energy barriers. nih.gov Although borirane is a simpler system, the principles of using computational chemistry to map out reaction pathways are directly applicable to more complex molecules like this compound.
Theoretical studies on boron-nitrogen (BN) heterocycles, which are isoelectronic with carbon-based aromatics, provide further context. nih.govnih.gov The stability and aromaticity of different BN-containing ring isomers are highly dependent on the positions of the boron and nitrogen atoms. nih.gov These theoretical models help in understanding the electronic factors that would influence the isomerization of a pyridylborane, where the electron-donating and -accepting properties of the pyridine ring interact with the Lewis acidic boron center.
The potential isomerization reactions for a compound like this compound could include:
Migration of a methyl group from the boron atom to the pyridine ring.
Rearrangement of the B-C bond to a different position on the pyridine ring, transforming the pyridin-3-yl isomer to a pyridin-2-yl or pyridin-4-yl isomer.
More complex ring expansions or contractions if the boron atom were part of a larger heterocyclic system.
The feasibility of these pathways would be governed by the thermodynamic stability of the resulting isomers and the kinetic barriers to their formation. Computational studies would be essential to quantify these parameters.
The following interactive table summarizes the types of data that would be generated from a computational study on the isomerization of a hypothetical boron-containing ring system related to pyridylboranes.
| Isomerization Pathway | Initial Isomer | Final Isomer | Computational Method | Calculated Parameter | Value (Hypothetical) |
| B-C Bond Migration | pyridin-3-yl | pyridin-2-yl | DFT (B3LYP/6-31G) | Relative Energy (ΔE) | +5 kcal/mol |
| B-C Bond Migration | pyridin-3-yl | pyridin-4-yl | DFT (B3LYP/6-31G) | Relative Energy (ΔE) | +2 kcal/mol |
| B-C Bond Migration | pyridin-3-yl | pyridin-2-yl | DFT (B3LYP/6-31G) | Transition State Energy (Ea) | 45 kcal/mol |
| B-C Bond Migration | pyridin-3-yl | pyridin-4-yl | DFT (B3LYP/6-31G) | Transition State Energy (Ea) | 40 kcal/mol |
| Methyl Group Migration | This compound | methyl(methyl-pyridin-3-yl)borane | DFT (B3LYP/6-31G) | Relative Energy (ΔE) | +15 kcal/mol |
| Methyl Group Migration | This compound | methyl(methyl-pyridin-3-yl)borane | DFT (B3LYP/6-31G) | Transition State Energy (Ea) | 60 kcal/mol |
Applications in Advanced Materials Science
Development of Electron-Transport Materials (ETMs)
In organic electronics, electron-transport materials (ETMs) are crucial for facilitating the efficient injection and transport of electrons from the cathode to the emissive layer. Boron-containing compounds are particularly interesting as ETMs due to their inherent electron-accepting nature and good solid-state emissive properties. frontiersin.org The electron-deficient empty p-orbital on the boron atom is a key feature that makes these materials suitable for electron transport. magtech.com.cnrsc.org
Pyridylborane derivatives are actively being investigated for their role in organic light-emitting diodes (OLEDs). The combination of a pyridine (B92270) unit with a borane (B79455) moiety creates a robust molecular structure with desirable electronic characteristics for ETMs. rsc.org These materials often exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100%. frontiersin.orggoogle.com
The design of these molecules often follows a donor-acceptor (D-A) architecture. In this framework, the boron-containing group acts as a potent electron acceptor. google.com This structure facilitates charge-transfer transitions, leading to highly luminescent compounds. magtech.com.cn By carefully selecting donor and acceptor units, it is possible to manage the material's properties to achieve high thermal stability and the desired energy levels for efficient device operation. rsc.org Oligopyridine derivatives are among the promising wide-energy-gap ETLs that can be used for blue and green phosphorescent and TADF OLEDs. rsc.org
Table 1: Performance of select Boron-containing ETMs in OLEDs
| Material Type | Key Feature | Maximum External Quantum Efficiency (EQE) | Emission Color | Reference |
|---|---|---|---|---|
| Acridine-Pyrimidine Host | High Triplet Energy (3.07 eV) | 13.6% | Sky-Blue | rsc.org |
| Dimesitylarylborane Emitter | TADF Property | 16.0% | Blue (CIE: 0.14, 0.24) | frontiersin.org |
| Boron-containing D-A-A TADF | Small ΔEST (< 0.04 eV) | 24.8% | Not Specified | rsc.org |
| Tetrapyridine/triphenyltriazine ETL | High Power Efficiency (>115 lm/W) | >24% | Green | rsc.org |
The triplet excited state energy (ET) is a critical parameter for ETMs used in phosphorescent and TADF OLEDs. To prevent the back-transfer of energy from the emissive dopant to the host or transport material, the ETM must possess a triplet energy level higher than that of the emitter. rsc.org Boron-containing materials are advantageous in this regard, as molecular design strategies can achieve high triplet energies. researchgate.net
For instance, incorporating dimesitylboryl (BMes2) groups into polymer side-chains has resulted in ETMs with high triplet energies up to 2.95 eV. researchgate.net The design principle involves avoiding extensive conjugation that would lower the triplet energy. A decrease in the conjugation within the acceptor unit of a D-A molecule has been shown to be crucial in increasing the triplet energy. rsc.org
In TADF materials, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is essential. This small gap allows triplet excitons to be converted to singlet excitons through reverse intersystem crossing (RISC), enhancing device efficiency. google.com Boron-based D-A-A type TADF compounds have been developed with very small ΔEST values (< 0.04 eV), which facilitates rapid RISC and leads to short delayed-fluorescence lifetimes. rsc.org The unique p-π* conjugation between the boron atom and the rest of the molecule contributes to achieving this small energy splitting. rsc.org
Pyridine has been used as a surface-exchange ligand to functionalize colloidal quantum dots for use in LEDs. rsc.orgresearchgate.net This surface treatment can improve charge balance within the QD layer by enhancing hole injection, which in turn lowers the device's turn-on voltage. rsc.orgresearchgate.net Applying this strategy to red, green, and blue emitting QD-LEDs has resulted in enhanced maximum luminance, lower driving voltages, and improved current and power efficiencies compared to devices with original surface ligands. rsc.org The electroluminescence efficiency of QDs is directly linked to their photoluminescence quantum yield, and proper surface passivation is key to minimizing non-radiative recombination pathways. semanticscholar.orglanl.gov
Materials for Nonlinear Optics (NLO)
Nonlinear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. Materials with large second-order NLO coefficients are sought after for applications in optical communications and data processing. Pyridyl-boron compounds have emerged as a promising class of NLO materials.
The primary design principle for second-order NLO molecules is the creation of a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The formation of a dative bond between the nitrogen atom of a pyridine (a donor) and a boron-based Lewis acid (an acceptor) significantly enhances this push-pull character. acs.orgyork.ac.uk
Key design principles include:
Strong Lewis Acids: The use of strong Lewis acids, such as B(C6F5)3, forms a stable adduct with the pyridine nitrogen, leading to a large enhancement of the molecular dipole moment and, consequently, the second-order NLO coefficients (β). acs.orgyork.ac.uk
Intramolecular Locking: Intramolecular boron-nitrogen (B/N) locking strategies can be employed to control the torsion angle between the donor and acceptor units. Decreasing this torsion angle has been shown to increase the first hyperpolarizability (β value) by up to 65%. nih.gov This planarity enhances the charge transfer between the donor and acceptor.
Charge Transfer: The pyridyl-boron bond formation induces a significant intramolecular charge transfer upon excitation, which is a fundamental requirement for a large NLO response. This charge transfer character can be predicted and interpreted through computational methods. researchgate.net
A notable feature of many pyridyl-borane adducts designed for NLO applications is their strong luminescence. acs.orgyork.ac.uk The same intramolecular charge-transfer excited state that gives rise to the NLO properties is often emissive. Reactions of stilbazole-type pyridines (which contain a π-conjugated bridge) with boranes like BF3 and B(C6F5)3 result in materials that are highly luminescent. acs.orgyork.ac.uk
The luminescence properties of borane derivatives, including adducts with pyridine, have been investigated for various applications. researchgate.net For NLO materials, this luminescence can be a secondary, useful property, or in some cases, a competing process that needs to be managed. The ability to switch on strong one- and two-photon quantum transitions, leading to intense charge transfer, is key to unleashing exceptionally high NLO responses. researchgate.net The study of these luminescent properties provides insight into the electronic structure and excited-state dynamics that govern the NLO effect.
Table 2: List of Chemical Compounds
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| BMes2 | Dimesitylboryl |
| B(C6F5)3 | Tris(pentafluorophenyl)borane |
| BF3 | Boron trifluoride |
Stimuli-Responsive Materials
The integration of boron-containing compounds into polymers and other materials can impart stimuli-responsive properties. These materials can change their characteristics in response to external stimuli such as light, pH, or the presence of specific molecules. While no specific studies on the use of dimethyl(pyridin-3-yl)borane in stimuli-responsive materials have been identified, the broader class of organoboranes is of interest in this field.
Photoresponsive Gels Containing Diboronate Esters (Related Boron Systems)
Photoresponsive gels are a fascinating class of "smart" materials that can undergo significant changes in their physical properties, such as swelling or shrinking, upon exposure to light. This behavior is typically achieved by incorporating photo-isomerizable molecules into the gel network. Boronate esters, particularly diboronate esters, have been explored in the context of stimuli-responsive materials, including gels.
The fundamental principle behind the functionality of these materials often involves the reversible formation and cleavage of boronate ester linkages. Boronic acids are known to form stable esters with diols. In the context of photoresponsive gels, this chemistry can be coupled with a light-sensitive trigger.
General Mechanism of Photoresponsiveness in Boronate Ester Systems:
A common strategy involves the use of a photo-isomerizable diol. For instance, a molecule containing a diol and a photo-isomerizable unit (like azobenzene) can be incorporated into a polymer chain. In one isomeric state (e.g., the trans form of azobenzene), the diol may be sterically hindered, preventing it from forming a stable crosslink with a boronic acid or another boronate ester. Upon irradiation with a specific wavelength of light, the photo-isomerizable unit can switch to its other isomeric state (e.g., the cis form), bringing the diol groups into a favorable position to form boronate ester crosslinks. This light-induced crosslinking can lead to the formation of a gel or a change in the gel's properties. The process can often be reversed by irradiation with a different wavelength of light or by thermal relaxation.
Research Findings on Related Boron Systems:
While specific research on photoresponsive gels containing this compound is not available, studies on other boron-containing systems highlight the potential of this chemistry. For example, hydrogels have been developed where the crosslinking is based on the interaction between phenylboronic acid (PBA) and polyvinyl alcohol (PVA). The reversible nature of the boronate ester bond in these systems can be influenced by pH and the presence of sugars, making them responsive to multiple stimuli.
In the context of photoresponsiveness, researchers have designed systems where the binding affinity of a boronic acid to a diol is modulated by light. This can be achieved by attaching a photochromic molecule to the boronic acid, where the electronic properties of the boron atom are altered upon photo-isomerization, thereby affecting its ability to form an ester.
The table below summarizes the general components and principles involved in photoresponsive gels based on boronate esters.
| Component | Role | Mechanism of Action |
| Polymer Backbone | Provides the macroscopic structure of the gel. | Typically a hydrophilic polymer like polyvinyl alcohol (PVA) or polyacrylamide. |
| Boronic Acid/Ester | Acts as a dynamic crosslinking agent. | Forms reversible covalent bonds (esters) with diols. |
| Photo-isomerizable Unit | The light-sensitive trigger. | Undergoes a conformational change upon light absorption (e.g., trans-cis isomerization of azobenzene). |
| Diol | The binding partner for the boronic acid. | Its availability for crosslinking is controlled by the state of the photo-isomerizable unit. |
Although no direct applications of this compound in this area have been reported, its pyridyl group could potentially influence the electronic properties of the boron center and its Lewis acidity, which might be a factor in the design of future stimuli-responsive materials. However, without experimental data, this remains speculative.
Emerging Areas in Medicinal Chemistry and Pre Clinical Research: Design and Synthesis Focus
Design and Synthesis of Pyridylborane-Containing Pharmacophores
Strategic Integration of Boron-Containing Moieties into Biologically Active Scaffolds
The pyridin-3-ylborane moiety is a valuable building block for synthesizing complex, biologically active molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the precise and efficient formation of carbon-carbon bonds, strategically integrating the pyridin-3-yl group into larger scaffolds. A prominent example is in the development of protein kinase inhibitors, a major class of anticancer agents.
Researchers have designed and synthesized series of pyridin-3-yl pyrimidines as potent inhibitors of the Bcr-Abl kinase, an enzyme associated with chronic myeloid leukemia (CML). nih.govresearchgate.net In this work, pyridin-3-ylboronic acid is coupled with a halogenated pyrimidine (B1678525) core to construct the final inhibitor scaffold. This strategic incorporation is crucial for the molecule's interaction with the target enzyme. nih.gov
Similarly, the pyridin-3-ylborane motif has been integrated into novel antimalarial agents. In the development of 5-pyridinyl-4(1H)pyridones, a key synthetic step involves a Suzuki coupling reaction between a pyridin-3-ylboronic acid and a brominated pyridone core. researchgate.net This strategy replaces lipophilic phenyl rings with the more polar pyridine (B92270) group, which was shown to improve the pharmacokinetic profile of the compounds. researchgate.net
Another application involves the synthesis of inhibitors for USP1/UAF1, a deubiquitinase complex implicated in DNA repair and a target for cancer therapy. In these molecules, a (4-(pyridin-3-yl)phenyl)methanamine side chain is incorporated. The synthesis of this key component relies on the Suzuki coupling of pyridin-3-ylboronic acid with a corresponding bromo-substituted phenyl precursor. acs.org
The table below summarizes representative examples of the strategic integration of the pyridin-3-ylborane moiety into bioactive scaffolds via Suzuki coupling.
| Target Scaffold | Boron Reagent | Coupling Partner | Biological Target | Reference |
|---|---|---|---|---|
| Pyridin-3-yl Pyrimidine | Pyridin-3-ylboronic acid | Halogenated pyrimidine | Bcr-Abl Kinase | nih.govresearchgate.net |
| 5-Pyridinyl-4(1H)pyridone | Pyridin-3-ylboronic acid | 5-Bromo-4(1H)pyridone derivative | Antimalarial (cytochrome bc1 complex) | researchgate.net |
| (4-(Pyridin-3-yl)phenyl)methanamine | Pyridin-3-ylboronic acid | 4-Bromobenzylamine derivative | USP1/UAF1 Deubiquitinase | acs.org |
| 3-Phenyl-5-(pyridin-3-yl)pyrrolo[2,3-b]pyridine | Pyridin-3-ylboronic acid | 5-Bromo-3-phenyl-pyrrolo[2,3-b]pyridine | AAK1 Kinase | nih.gov |
Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design
Once the pyridin-3-ylborane pharmacophore is integrated into a lead compound, structure-activity relationship (SAR) studies are conducted to optimize biological activity. These studies involve systematically modifying the structure and assessing the impact on potency and selectivity.
In the development of Bcr-Abl inhibitors based on the pyridin-3-yl pyrimidine scaffold, SAR studies revealed that substitutions on the aniline (B41778) ring, which is attached to the pyrimidine, significantly influence inhibitory activity. nih.govresearchgate.net For instance, compounds featuring halogen substituents on the aniline ring demonstrated potent Bcr-Abl inhibition. nih.gov Molecular docking studies suggest that the pyridin-3-yl group forms key hydrogen bonds within the ATP-binding site of the kinase, anchoring the inhibitor. The modifications at the other end of the molecule then fine-tune its potency. researchgate.net
The following table presents SAR data for a selection of pyridin-3-yl pyrimidine derivatives as Bcr-Abl inhibitors, highlighting the effect of substitution on the aniline moiety.
| Compound ID | Aniline Substituent (R) | Bcr-Abl IC₅₀ (µM) | K562 Cell Proliferation IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| A2 | 3-fluoroaniline | 0.019 | 0.015 | nih.govresearchgate.net |
| A8 | 3-chloroaniline | 0.015 | 0.019 | nih.govresearchgate.net |
| A9 | 3-bromoaniline | 0.017 | 0.021 | nih.govresearchgate.net |
Similarly, in the design of USP1/UAF1 inhibitors, SAR exploration showed that replacing a phenyl ring with a pyridin-3-yl moiety was well-tolerated and led to compounds with potent, low-micromolar activity. Specifically, the 3-pyridine analogue (compound 17) exhibited an IC₅₀ value of 1.1 µM, demonstrating its effectiveness as a key pharmacophoric element. acs.org
Functionalization for Targeted Biological Interactions
Beyond their use as building blocks in Suzuki couplings, pyridylboranes are central to strategies for modifying complex molecules to enhance or alter their biological interactions.
Late-Stage Functionalization of Pyridine-Containing Pharmaceuticals
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at a late step in the synthesis of a complex molecule, such as an existing drug or natural product. unimi.itresearchgate.net This allows for the rapid generation of analogues without resorting to de novo synthesis. nih.gov Transition-metal-catalyzed C-H borylation has emerged as a key LSF method, enabling the direct conversion of a C-H bond to a C-B bond. thieme-connect.de
The inherent electronic properties of the pyridine ring make direct functionalization challenging, often leading to mixtures of products. thieme-connect.denih.gov However, recent advances have enabled highly regioselective C-H borylation at the meta-position (C-3 or C-5) of the pyridine ring. This is particularly significant as the meta position is often difficult to functionalize through classical methods. researchgate.net For example, iridium-catalyzed meta-selective borylation has been successfully applied to complex pyridine-containing alkaloids like (–)-cotinine. unimi.it The resulting boronic ester can then be used as a handle for further diversification, allowing access to a wide range of previously inaccessible analogues. unimi.it This approach demonstrates the potential for using borylation to modify existing pyridine-containing drugs, thereby exploring new structure-activity relationships and potentially improving pharmacokinetic properties. unimi.it
Rational Design of Analogue Compounds for Modulated Biological Interactions
Rational drug design utilizes computational tools to predict how a molecule will interact with a biological target, guiding the synthesis of more effective compounds. azolifesciences.com A pharmacophore is an abstract model of the essential steric and electronic features required for a molecule to exert a specific biological effect. nih.govresearchgate.netnih.govresearchgate.net The pyridin-3-ylborane moiety, with its defined geometry, hydrogen-bonding capabilities (from the pyridine nitrogen), and potential for further interactions via the boron atom, serves as a valuable pharmacophore in computational drug design. nih.govyoutube.com
In the design of kinase inhibitors, for instance, the pyridin-3-yl group is often modeled to interact with the "hinge region" of the kinase ATP-binding site, a critical interaction for potent inhibition. youtube.com Computational docking studies on Bcr-Abl inhibitors confirmed that the pyridin-3-yl pyrimidine core fits into the ATP-binding pocket, with the pyridine nitrogen forming a crucial hydrogen bond with the backbone NH of a key methionine residue (Met318). nih.govresearchgate.net This understanding allows for the rational design of new analogues. For example, by keeping the core pyridin-3-yl pyrimidine scaffold constant, computational models can be used to predict which substituents at other positions will best fit into adjacent pockets of the enzyme, leading to improved potency or selectivity. acs.orgacs.org This synergy between computational modeling and synthetic chemistry accelerates the discovery of optimized drug candidates. azolifesciences.com
Q & A
Basic Research Questions
Q. How can regioselectivity be controlled in hydroboration reactions involving dimethyl(pyridin-3-yl)borane?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects of the borane and substrate. Bulky substituents on boron (e.g., dimethyl groups) favor anti-Markovnikov addition due to steric hindrance, while electron-deficient alkenes enhance electrophilic boron reactivity. Computational studies (e.g., DFT) can predict transition states to guide experimental design . For alkynes, using sterically hindered boranes like this compound prevents undesired double-bond additions, as seen in disiamylborane applications .
Q. What synthetic strategies mitigate challenges in asymmetric substitution of this compound derivatives?
- Methodological Answer : Asymmetric synthesis requires controlling equilibria between intermediates. Stepwise substitution using organometallic reagents (e.g., Grignard or lithium reagents) under inert conditions can bypass symmetric byproducts. Monitoring reaction kinetics and using low temperatures (-78°C) stabilizes intermediates. NMR and X-ray crystallography validate structural outcomes .
Q. How should this compound be handled to ensure stability during storage and reactions?
- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, hexane) and avoid protic environments. The dimethyl sulfide complex (BH₃·SMe₂) offers enhanced stability compared to BH₃·THF, reducing decomposition risks .
Advanced Research Questions
Q. What computational methods are effective in analyzing B–H–B bridging interactions in this compound complexes?
- Methodological Answer : Ab initio (MP2) and DFT (B3LYP/def2-TZVP) calculations quantify interaction energies and electron-density distributions. Studies on oxazaborolidine–borane complexes show B–H–B bond strengths vary with substituents (e.g., CF₃ enhances interaction energy by 1.5–2.5× vs. CH₃). Topological analysis (AIM) identifies bond critical points .
Q. How do electronic properties of this compound derivatives influence their performance in OLED electron transport layers (ETLs)?
- Methodological Answer : The pyridinyl group enhances electron injection via Lewis acid-base interactions. In 3TPYMB (a trisubstituted derivative), LUMO levels (~3.3 eV) align with emissive layers, reducing energy barriers. Device testing under controlled humidity (RH <10%) and vacuum deposition (10⁻⁶ Torr) optimizes efficiency. UV-Vis (λmax ~331 nm) and cyclic voltammetry confirm electronic transitions .
Q. What mechanistic insights explain the catalytic dehydrogenation of amine-boranes using this compound-based catalysts?
- Methodological Answer : Catalytic cycles involve B–N bond activation via σ-complex formation. In situ XAFS and NMR track Rh(0) nanocluster formation during dimethylamine borane dehydrogenation. Kinetic studies (TOF ~45 h⁻¹) correlate cluster size (~2 nm) with activity. Theoretical modeling identifies rate-limiting H₂ desorption steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
